2-(2-Bromoethyl)-1,2-benzisothiazol-3(2h)-one 1,1-dioxide
Description
The compound "2-(2-Bromoethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide" is a derivative of 2,1-benzisothiazole, which is a heterocyclic compound containing a benzene ring fused with an isothiazole ring. The isothiazole ring is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the bromoethyl group at the second position of the benzisothiazole ring suggests potential reactivity due to the electrophilic nature of the bromine atom.
Synthesis Analysis
The synthesis of brominated 2,1-benzisothiazole derivatives involves electrophilic substitution reactions. Bromination of 2,1-benzisothiazole under specific conditions yields a mixture of brominated isomers, including 5- and 7-bromo-2,1-benzisothiazole, and a smaller amount of 4,7-dibromo-2,1-benzisothiazole . This indicates that the bromination process is not highly selective and produces a range of isomers. The presence of substituents on the benzisothiazole ring can influence the direction of further electrophilic substitution reactions, as seen in the nitration of monosubstituted 2,1-benzisothiazoles .
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of "2-(2-Bromoethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide," they do provide insights into the structural characteristics of related brominated compounds. For instance, the molecular structure of 2-bromo-1,3-bis(benzotriazol-1-ylmethyl)benzene was determined using single-crystal X-ray diffraction . Such structural analyses are crucial for understanding the geometry, bond lengths, and angles, which can influence the reactivity and physical properties of the compound.
Chemical Reactions Analysis
The papers do not provide specific reactions for "2-(2-Bromoethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide," but they do offer a glimpse into the reactivity of brominated aromatic compounds. The electrophilic bromine in such compounds can participate in further substitution reactions or act as a leaving group in nucleophilic substitution reactions. The reactivity of the bromoethyl group attached to the benzisothiazole ring would be an area of interest for further study, particularly in the context of synthesizing more complex molecules or in potential applications in coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzisothiazole derivatives are not explicitly discussed in the provided papers. However, it can be inferred that such compounds are likely to be solids at room temperature, given the characterization of related compounds as white solids . The stability of these compounds in air and their solubility in various solvents would be important for practical applications. The presence of the bromoethyl group could also influence the boiling point, melting point, and density of the compound. Additionally, the electrophilic nature of the bromine atom could make the compound reactive towards nucleophiles, which is relevant for its chemical behavior and potential applications in synthesis .
properties
IUPAC Name |
2-(2-bromoethyl)-1,1-dioxo-1,2-benzothiazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3S/c10-5-6-11-9(12)7-3-1-2-4-8(7)15(11,13)14/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJAARPWSSQDRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90287227 | |
Record name | 2-(2-Bromoethyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90287227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethyl)-1,2-benzisothiazol-3(2h)-one 1,1-dioxide | |
CAS RN |
7248-71-7 | |
Record name | NSC49756 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49756 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-Bromoethyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90287227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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